Palmitic acid-1-13C

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(113C)hexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i16+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-LOYIAQTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

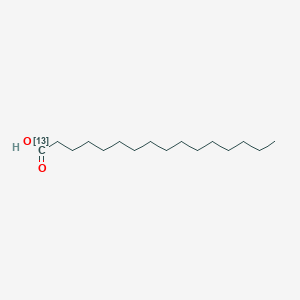

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432301 |

Source

|

| Record name | Palmitic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57677-53-9 |

Source

|

| Record name | Palmitic acid-1-13c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITIC ACID-1-13C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQO35IYD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Palmitic Acid-1-¹³C in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracers have become an indispensable tool in metabolic research, offering a safe and effective means to probe the intricate pathways of nutrient metabolism in vivo. Among these, Palmitic acid-1-¹³C, a non-radioactive labeled fatty acid, has emerged as a critical probe for elucidating the dynamics of fatty acid metabolism. This technical guide provides an in-depth exploration of the applications of Palmitic acid-1-¹³C in metabolic research, complete with quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways and workflows.

Core Applications of Palmitic Acid-1-¹³C in Metabolic Research

Palmitic acid, a 16-carbon saturated fatty acid, is the most abundant saturated fatty acid in the human body and a central player in energy metabolism and storage. By labeling the first carbon (the carboxyl carbon) with a stable isotope of carbon, ¹³C, researchers can trace the fate of palmitate through its various metabolic routes. The primary applications of Palmitic acid-1-¹³C include:

-

Quantifying Fatty Acid Oxidation: A cornerstone application is the measurement of the rate of fatty acid oxidation. When Palmitic acid-1-¹³C is metabolized via β-oxidation, the ¹³C-labeled acetyl-CoA enters the Krebs cycle, ultimately resulting in the production of ¹³CO₂ which is exhaled in the breath. By measuring the enrichment of ¹³CO₂ in expired air, researchers can calculate the rate of palmitate oxidation. This technique has been instrumental in understanding how fatty acid oxidation is regulated in different physiological states (e.g., fasting, exercise) and pathological conditions (e.g., obesity, type 2 diabetes).[1][2][3][4][5][6]

-

Tracing Lipid Synthesis and Turnover: The ¹³C label from Palmitic acid-1-¹³C can be tracked as it is incorporated into various complex lipids. This allows for the investigation of de novo lipogenesis and the turnover of lipid species such as triglycerides, phospholipids, and sphingolipids in different tissues, with the liver being a key site of interest.[7][8][9] Mass spectrometry-based lipidomics can identify and quantify the ¹³C-labeled lipids, providing a dynamic view of lipid metabolism.[8]

-

Investigating Intermediary Metabolism: The metabolic journey of the ¹³C label is not limited to direct oxidation or storage in lipids. It can also be transferred to other metabolic intermediates. For instance, the ¹³C can be found in acylcarnitines, which are involved in the transport of fatty acids into the mitochondria, and in amino acids like glutamine and glutamate, which can be synthesized from Krebs cycle intermediates.[3][7][9][10] Tracking the label into these molecules provides a more holistic picture of cellular metabolism.

-

Elucidating Specific Metabolic Pathways: The specific position of the ¹³C label can be exploited to study particular metabolic pathways. For example, by comparing the oxidation of [1-¹³C]palmitate with that of [16-¹³C]palmitate, researchers have been able to investigate the extent of extramitochondrial chain shortening of fatty acids.[1]

Quantitative Data from Palmitic Acid-1-¹³C Tracer Studies

The following tables summarize key quantitative data from representative studies utilizing ¹³C-labeled palmitic acid.

Table 1: Dosage and Administration of ¹³C-Labeled Palmitic Acid in Human and Animal Studies

| Study Type | Subject | Tracer | Dosage/Infusion Rate | Route of Administration | Reference |

| Human | Healthy Males | [1-¹³C]palmitic acid | 9-13.5 mg/kg body weight | Oral (with breakfast) | [1] |

| Human | Type 2 Diabetic & Control Subjects | [U-¹³C]palmitate | Continuous intravenous infusion (20 ng · kg⁻¹ lean body mass · min⁻¹) | Intravenous | [3][10] |

| Human | Healthy Women | [1-¹³C]palmitic acid | Not specified | Oral | [11] |

| Animal | Male C57BL/6N Mice | [U-¹³C]-palmitate | 20 nmol/kg body weight (bolus) | Intravenous (caudal vein) | [7][9] |

| Animal | Dogs | [1-¹³C]palmitic acid | 1.8 µmol min⁻¹ | Intravenous infusion | [4] |

Table 2: Measured Metabolic Parameters in ¹³C-Palmitate Tracer Studies

| Parameter | Tissue/Fluid | Value | Condition | Subject | Reference |

| ¹³C-Palmitate Recovery | Breath (as ¹³CO₂) | 22.0 ± 4.5% of administered dose over 15h | Post-prandial | Healthy Women | [11] |

| ¹³CO₂ Release | Forearm Muscle | 15% of ¹³C uptake from labeled palmitate | β-adrenergic stimulation | Healthy Control Subjects | [3][10] |

| ¹³C-Glutamine Release | Forearm Muscle | 6% of ¹³C uptake from labeled palmitate | β-adrenergic stimulation | Healthy Control Subjects | [3][10] |

| Tracer-derived Acylcarnitines | Plasma | 0.82 ± 0.18 nmol/L | 10 minutes post-injection | Fasted Mice | [7][9] |

| Tracer-derived Acylcarnitines | Muscle | 0.95 ± 0.47 nmol/g protein | 10 minutes post-injection | Fasted Mice | [7][9] |

| Tracer-derived Acylcarnitines | Liver | 0.002 ± 0.001 nmol/g protein | 10 minutes post-injection | Fasted Mice | [7][9] |

| Tracer Incorporation into Triglycerides | Liver | 511 ± 160 nmol/g protein | 10 minutes post-injection | Fasted Mice | [7][9] |

| Tracer Incorporation into Phosphatidylcholine | Liver | 58 ± 9 nmol/g protein | 10 minutes post-injection | Fasted Mice | [7][9] |

Experimental Protocols

Below are detailed methodologies for key experiments involving Palmitic acid-1-¹³C.

Protocol 1: Measurement of Whole-Body Fatty Acid Oxidation via Breath ¹³CO₂ Analysis

-

Subject Preparation: Subjects typically undergo an overnight fast to achieve a metabolic baseline.

-

Tracer Administration: A known amount of Palmitic acid-1-¹³C, often complexed with albumin for intravenous studies or incorporated into a meal for oral studies, is administered.

-

Breath Sample Collection: Breath samples are collected at regular intervals before and after tracer administration. Samples can be collected in specialized bags or tubes.

-

Sample Analysis: The isotopic enrichment of ¹³CO₂ in the breath samples is determined using an isotope ratio mass spectrometer (IRMS).

-

Data Calculation: The rate of palmitate oxidation is calculated from the enrichment of ¹³CO₂ in the breath, the total CO₂ production rate (which can be measured by indirect calorimetry), and the isotopic enrichment of the administered tracer. A correction factor for the retention of ¹³C in bicarbonate pools is often applied, which can be determined using a ¹³C-bicarbonate infusion.

Protocol 2: Tracing Palmitate into Tissue Lipids

-

Animal Model and Tracer Administration: A suitable animal model, such as a mouse, is fasted. A bolus injection or continuous infusion of ¹³C-labeled palmitate is administered, often intravenously.[7][9]

-

Tissue Harvesting: At specific time points after tracer administration, animals are euthanized, and tissues of interest (e.g., liver, muscle, adipose tissue) are rapidly excised and flash-frozen in liquid nitrogen to halt metabolic activity.

-

Lipid Extraction: Lipids are extracted from the homogenized tissues using a standard method, such as the Folch or Bligh-Dyer procedure.

-

Lipid Analysis: The extracted lipids are analyzed by mass spectrometry (e.g., LC-MS/MS or GC-MS) to identify and quantify the incorporation of the ¹³C label into different lipid species. Parallel reaction monitoring-mass spectrometry (PRM-MS) can be a powerful technique for this purpose.[8]

-

Data Interpretation: The enrichment of ¹³C in specific lipid classes provides information on the rate of their synthesis from the administered palmitate.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in Palmitic acid-1-¹³C metabolic research.

Caption: General experimental workflow for a Palmitic acid-1-¹³C tracer study.

Caption: Metabolic fate of Palmitic acid-1-¹³C leading to labeled CO₂.

Caption: Incorporation of ¹³C-palmitate into complex lipids.

References

- 1. Chain shortening of palmitic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

- 8. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The gastrointestinal handling and metabolism of [1-13C]palmitic acid in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitic Acid-1-13C: A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Structure, Properties, and Applications of Palmitic Acid-1-13C in Scientific Research.

Introduction

This compound is a stable isotope-labeled form of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. In this isotopologue, the carbon atom at the carboxyl group (C1) is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes it an invaluable tracer for in vitro and in vivo metabolic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of palmitic acid without the safety concerns and disposal issues associated with radioactive isotopes. This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound shares the same chemical structure as its unlabeled counterpart, with the exception of the isotopic enrichment at the C1 position.

Chemical Structure:

Physicochemical Properties

The introduction of a single ¹³C atom results in a negligible change in the physicochemical properties of the molecule compared to unlabeled palmitic acid. The key quantitative properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | CH₃(CH₂)₁₄¹³CO₂H | [1] |

| Molecular Weight | 257.42 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 61-64 °C | [1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |

| Chemical Purity | Typically ≥98-99% | [2][3] |

| CAS Number | 57677-53-9 | [1] |

Solubility

This compound is largely insoluble in water due to its long, hydrophobic hydrocarbon chain. However, it is soluble in a variety of organic solvents.

| Solvent | Solubility | References |

| Ethanol | ~30 mg/mL | [4] |

| Dimethylformamide (DMF) | ~20 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [4] |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [4] |

| Trichloroethylene | High | [5] |

| 2-Propanol | High | [5] |

| Hexane | Moderate | [5] |

| Heptane | Moderate | [5] |

| Acetone | Low | [5] |

Experimental Protocols

This compound is a versatile tool in metabolic research. Below are detailed methodologies for its application in key experimental techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the analysis of fatty acids. The following protocol outlines a general procedure for the analysis of this compound in plasma samples.[6][7]

2.1.1. Sample Preparation and Derivatization [8][9]

-

Lipid Extraction: To a 100 µL plasma sample, add an internal standard (e.g., heptadecanoic acid). Extract the lipids using a suitable solvent system, such as a chloroform:methanol mixture.

-

Saponification (for total fatty acid analysis): To measure fatty acids from complex lipids, the extract is saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids.

-

Derivatization: The carboxyl group of the fatty acid needs to be derivatized to increase its volatility for GC analysis. Common derivatization agents include:

-

Extraction of Derivatives: After derivatization, the fatty acid esters are extracted into an organic solvent (e.g., iso-octane) and concentrated under a stream of nitrogen.

2.1.2. GC-MS Instrumentation and Parameters [7][10]

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a TR-FAME column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of different fatty acids. A typical program might start at 160°C, hold for 5 minutes, then ramp at 3°C/min to 240°C and hold for 35 minutes.[9]

-

Mass Spectrometer: Operated in either electron ionization (EI) or negative chemical ionization (NCI) mode.

-

Data Acquisition: Use selected ion monitoring (SIM) to monitor the molecular ions of the derivatized unlabeled palmitic acid and this compound. For example, for TMS derivatives, monitor m/z for the M+ and M+1 ions.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers an alternative to GC-MS, often with simpler sample preparation.

2.2.1. Sample Preparation [11]

-

Protein Precipitation and Extraction: A simple and rapid Dole extraction can be used. Add an isopropanol/heptane/sulfuric acid mixture to the plasma sample containing an internal standard.

-

Phase Separation: After vortexing and centrifugation, the upper heptane layer containing the free fatty acids is transferred and dried.

-

Reconstitution: The dried extract is reconstituted in the mobile phase for injection.

2.2.2. LC-MS Instrumentation and Parameters [11][12]

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system with a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and ammonium acetate in water is commonly used.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Data Acquisition: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the deprotonated molecular ions of unlabeled palmitic acid ([M-H]⁻) and this compound ([M+1-H]⁻).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the positional enrichment of ¹³C in metabolites.

2.3.1. Sample Preparation [13][14]

-

Lipid Extraction: Similar to the GC-MS and LC-MS protocols, extract lipids from cells or tissues using a chloroform:methanol solvent system.

-

Drying and Reconstitution: The lipid extract is dried and reconstituted in a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS).

2.3.2. NMR Acquisition [13][15]

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR: Acquire a quantitative ¹³C NMR spectrum. The signal from the ¹³C-labeled carboxyl group will be significantly enhanced compared to the natural abundance ¹³C signals of the other carbon atoms in the molecule.

Signaling Pathways and Experimental Workflows

Palmitic acid is not only a metabolic substrate but also a signaling molecule that can influence various cellular pathways, often implicated in metabolic diseases and inflammation.[16]

Palmitic Acid-Induced TLR4 Signaling

Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.[17][18][19][20][21]

Caption: Palmitic acid activation of the TLR4 signaling pathway.

Palmitic Acid and the PI3K/Akt Signaling Pathway

Palmitic acid has been shown to modulate the PI3K/Akt pathway, which is central to cell growth, proliferation, and metabolism.[22][23][24][25][26]

Caption: Modulation of the PI3K/Akt signaling pathway by palmitic acid.

Palmitic Acid and NF-κB Signaling

The activation of NF-κB is a key event in the inflammatory response, and palmitic acid can trigger this pathway.[27][28][29][30]

Caption: Palmitic acid-induced NF-κB signaling cascade.

Experimental Workflow for Metabolic Flux Analysis

Metabolic flux analysis (MFA) with this compound allows for the quantification of the rate of metabolic reactions.[31][32][33]

Caption: General experimental workflow for ¹³C-metabolic flux analysis.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields, including metabolism, cell signaling, and drug development. Its stability and non-radioactive nature make it a safe and effective tracer for elucidating the complex roles of palmitic acid in health and disease. The detailed protocols and pathway diagrams provided in this technical guide serve as a valuable resource for designing and executing robust scientific investigations.

References

- 1. パルミチン酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. Palmitic acid (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Palmitic acid (U-¹³Cââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative determination of /sup 13/C palmitic acid using microsample technique of /sup 13/C NMR spectroscopy (Journal Article) | ETDEWEB [osti.gov]

- 16. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - Dong - Annals of Translational Medicine [atm.amegroups.org]

- 19. endocrine-abstracts.org [endocrine-abstracts.org]

- 20. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Palmitic acid inhibits prostate cancer cell proliferation and metastasis by suppressing the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 33. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Purification of 13C-Labeled Palmitic Acid for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 13C-labeled palmitic acid, a critical tracer for metabolic research. The guide details experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows to aid researchers in understanding and applying this powerful tool in their studies.

Introduction to 13C-Labeled Palmitic Acid in Metabolic Research

Stable isotope-labeled compounds are indispensable tools in modern metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolite flux in living systems.[1] By replacing carbon-12 (12C) atoms with the heavy isotope carbon-13 (13C), researchers can track the journey of molecules like palmitic acid through various biochemical reactions without the need for radioactive tracers. Palmitic acid (C16:0) is the most common saturated fatty acid in animals and a central molecule in energy metabolism, making its 13C-labeled counterpart a valuable tool for studying fatty acid uptake, oxidation, and incorporation into complex lipids.

Synthesis of 13C-Labeled Palmitic Acid

A robust method for the synthesis of isotopically labeled saturated fatty acids is the copper-catalyzed coupling of an omega-bromo acid with an isotopically labeled Grignard reagent.[2] This approach offers high yields and flexibility in the placement of the isotopic label. The following protocol describes the synthesis of [1-13C]palmitic acid.

Synthesis Workflow

The synthesis of [1-13C]palmitic acid can be achieved through a multi-step process involving the preparation of a 13C-labeled Grignard reagent and its subsequent coupling with a bromo-fatty acid derivative.

Experimental Protocol: Synthesis of [1-13C]Palmitic Acid

This protocol is adapted from the synthesis of deuterated fatty acids and can be applied for 13C-labeling.[3]

Materials:

-

[13C]Methyl iodide

-

Magnesium turnings

-

15-Bromopentadecanoic acid

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Lithium tetrachlorocuprate(II) (Li2CuCl4) solution in THF

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na2SO4)

Procedure:

-

Preparation of [13C]Methylmagnesium Iodide (Grignard Reagent):

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.

-

Add a solution of [13C]methyl iodide in anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the reaction starts, add the remaining [13C]methyl iodide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Copper-Catalyzed Coupling:

-

In a separate three-necked flask under a nitrogen atmosphere, dissolve 15-bromopentadecanoic acid in anhydrous THF and cool to -10°C.

-

Add a solution of methylmagnesium chloride in THF to form the magnesium salt of the bromo acid.

-

Add the Li2CuCl4 catalyst solution to the reaction mixture.

-

Slowly add the prepared [13C]methylmagnesium iodide solution to the cooled reaction mixture.

-

Allow the reaction to proceed at low temperature for several hours, then let it warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding dilute HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude [1-13C]palmitic acid.

-

| Parameter | Value |

| Starting Materials | [13C]Methyl iodide, 15-Bromopentadecanoic acid |

| Catalyst | Lithium tetrachlorocuprate(II) |

| Solvents | Diethyl ether, Tetrahydrofuran |

| Reaction Temperature | -10°C to Room Temperature |

| Typical Yield (Crude) | >80% |

Purification of 13C-Labeled Palmitic Acid

Purification is a critical step to remove unreacted starting materials, byproducts, and any unlabeled palmitic acid. A combination of recrystallization and urea adduction is effective for achieving high chemical and isotopic purity.

Purification Workflow

The purification process typically involves an initial recrystallization to remove bulk impurities, followed by urea adduction to separate saturated fatty acids from any unsaturated contaminants. A final recrystallization step ensures high purity.

References

Palmitic Acid-1-13C: A Technical Guide to Tracing Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of stable isotope-labeled palmitic acid, specifically Palmitic acid-1-13C, as a tracer for studying fatty acid metabolism in vivo. This powerful technique offers a safe and effective alternative to radioactive isotopes for quantifying key metabolic pathways, including fatty acid turnover, oxidation, esterification, and de novo lipogenesis. Understanding these processes is crucial for advancing research in metabolic diseases such as obesity, type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular disease.

Core Principles of Isotope Tracing with this compound

Stable isotope tracers, like this compound, are metabolically indistinguishable from their endogenous counterparts.[1] By introducing a known amount of the labeled tracer into a biological system, researchers can track its incorporation into various metabolic pools and the appearance of labeled downstream metabolites. The primary analytical techniques for detecting and quantifying the isotopic enrichment are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and isotope ratio mass spectrometry (IRMS).[2][3][4]

The fundamental principle behind this method is the isotopic dilution technique.[2][3] When [1-13C]palmitate is infused intravenously, it mixes with the body's pool of unlabeled palmitate. By measuring the degree of dilution of the tracer in plasma, one can calculate the rate at which endogenous fatty acids are appearing in the circulation (Rate of Appearance, Ra).[5]

Key Applications and Quantitative Insights

The use of this compound allows for the quantification of several key aspects of fatty acid metabolism. The following tables summarize quantitative data from various studies, showcasing the types of measurements that can be achieved.

Table 1: Fatty Acid Oxidation

| Parameter | Value | Species/Condition | Reference |

| Cumulative [1-13C]palmitate recovery in breath | 5.6 ± 2% | Human subjects during exercise | [6] |

| Release of 13CO2 from skeletal muscle (% of 13C uptake) | 15% | Healthy control subjects | [7] |

| Release of 13CO2 from skeletal muscle (% of 13C uptake) | No detectable release | Type 2 diabetic subjects | [7] |

Table 2: Intramuscular Triglyceride Synthesis

| Muscle | Fractional Synthesis Rate (/h) using [1-13C]oleate | Species | Reference |

| Gastrocnemius | 0.278 ± 0.049 | Rat | [8] |

| Soleus | 0.075 ± 0.013 | Rat | [8] |

Table 3: Myocardial Fatty Acid Esterification and Triglyceride Synthesis

| Condition | Myocardial Fatty Acid Esterification (MFAE) | Myocardial Triglyceride (TG) Synthesis | Species | Reference |

| Overnight Fast (FAST) | ~3-4 fold higher than TG synthesis | - | Dog | [9] |

| Euglycemic Hyperinsulinemic Clamp (CLAMP) | ~3-4 fold higher than TG synthesis | - | Dog | [9] |

| Intralipid Infusion (IL) | ~3-4 fold higher than TG synthesis | - | Dog | [9] |

| Intralipid + Dobutamine (IL/DOB) | ~50% higher than TG synthesis | - | Dog | [9] |

Note: MFAE was found to be significantly correlated with TG synthesis (R = 0.80, P < .001).[9]

Table 4: Palmitate-Derived Metabolites in Tissues (10 minutes post-bolus injection)

| Metabolite/Tissue | Plasma (µmol/L) | Liver (nmol/g protein) | Muscle (nmol/g protein) | Species | Reference |

| Free [U-13C]-palmitate | 2.5 ± 0.5 | 39 ± 12 | 14 ± 4 | Mouse | [10][11] |

| [U-13C]-palmitate derived Acylcarnitines | 0.82 ± 0.18 nmol/L | 0.002 ± 0.001 | 0.95 ± 0.47 | Mouse | [10][11] |

| [U-13C]-palmitate derived Triglycerides | - | 511 ± 160 | Not detectable | Mouse | [10][11] |

| [U-13C]-palmitate derived Phosphatidylcholine | - | 58 ± 9 | Not detectable | Mouse | [10][11] |

Experimental Protocols

General Workflow for In Vivo Studies

A typical in vivo experiment using [1-13C]palmitate involves several key steps, from tracer preparation to data analysis.

Detailed Methodologies

1. Tracer Preparation:

-

Binding to Albumin: Since long-chain fatty acids are insoluble in aqueous solutions, [1-13C]palmitate must be complexed with albumin for intravenous infusion.[2][4]

-

Dissolve a weighed quantity of [1-13C]palmitic acid in an organic solvent like hexane.

-

Add an equimolar amount of potassium hydroxide (KOH) dissolved in methanol.

-

Evaporate the solution to dryness under nitrogen gas while heating at 60°C to form the potassium salt of palmitic acid.[2]

-

Resuspend the potassium palmitate in pre-heated sterile water and add it to a sterile solution of human albumin.[2]

-

2. Tracer Administration:

-

Continuous Infusion: The [1-13C]palmitate-albumin complex is typically administered as a continuous intravenous infusion.[5][12]

-

Infusion Rate: A common infusion rate is between 0.03-0.04 µmol per kg of body weight per minute.[1] At this rate, an isotopic steady state in plasma is usually achieved within 30-60 minutes.[1]

-

Priming Dose: For measuring fatty acid turnover, a priming dose is generally not necessary due to the rapid turnover of free fatty acids (FFA).[1] However, for other metabolites, a priming dose of a substance like NaH13CO3 may be used to prime the bicarbonate pool when measuring CO2 kinetics.[2]

3. Sample Collection:

-

Blood Samples: Arterial or venous blood samples are collected at regular intervals to measure the isotopic enrichment of plasma palmitate.

-

Expired Breath Samples: For fatty acid oxidation studies, expired air is collected to measure the enrichment of 13CO2.

-

Tissue Biopsies: In some studies, muscle or other tissue biopsies may be taken to measure the incorporation of the tracer into intramuscular lipid pools.[8]

4. Sample Analysis:

-

Plasma FFA Enrichment: The concentration and isotopic enrichment of palmitate in plasma are typically determined by gas chromatography-mass spectrometry (GC-MS).[2][3][13] This involves extraction of plasma lipids, derivatization of fatty acids to their methyl esters, and subsequent analysis.

-

Expired 13CO2 Enrichment: The isotopic enrichment of expired CO2 is measured using an isotope ratio mass spectrometer (IRMS), which is highly sensitive to small changes in isotope ratios.[2][3][4]

-

Tissue Lipid Enrichment: Lipids are extracted from tissue samples, and the enrichment of 13C in various lipid fractions (e.g., triglycerides, phospholipids, acylcarnitines) is determined by LC-MS or GC-MS.[10][11][14]

Metabolic Pathways and Data Interpretation

Fatty Acid Turnover and Oxidation

The following diagram illustrates the primary pathways traced by [1-13C]palmitate for determining whole-body fatty acid turnover and oxidation.

-

Rate of Appearance (Ra) of FFA: This is calculated from the dilution of the infused [1-13C]palmitate in the plasma at isotopic steady state. The formula used is:

-

Ra (µmol/kg/min) = Infusion Rate (µmol/kg/min) * [(Ei / Ep) - 1]

-

Where Ei is the isotopic enrichment of the infusate and Ep is the isotopic enrichment of plasma palmitate.[5]

-

-

Fatty Acid Oxidation: The rate of fatty acid oxidation is determined by measuring the amount of 13CO2 produced from the infused [1-13C]palmitate.[2][5] It's important to note that a correction factor is often needed to account for the retention of CO2 in the body's bicarbonate pools.[5]

Fatty Acid Esterification and De Novo Lipogenesis

[1-13C]palmitate can also be used to trace the incorporation of fatty acids into complex lipids, a process known as esterification. This is particularly relevant for studying lipid storage in tissues like the liver, muscle, and heart.

-

Esterification: After entering the cell, [1-13C]palmitate is activated to [1-13C]palmitoyl-CoA.[15] This molecule can then be incorporated into various lipid species, primarily triglycerides for storage.[15] By measuring the 13C enrichment in these lipid pools in tissues, the rate of fatty acid esterification can be determined.

-

De Novo Lipogenesis (DNL): While [1-13C]palmitate is used to trace the fate of pre-formed fatty acids, other tracers like 13C-labeled acetate are used to measure the synthesis of new fatty acids (de novo lipogenesis).[1][12] The primary product of DNL is palmitate, and its synthesis can be influenced by dietary factors.[16][17][18][19]

Conclusion

This compound is a versatile and powerful tracer for the in-depth study of fatty acid metabolism. Its use in combination with modern mass spectrometry techniques provides a safe and reliable method for obtaining quantitative data on fatty acid turnover, oxidation, and storage in various physiological and pathological states. The experimental protocols and data interpretation frameworks outlined in this guide offer a solid foundation for researchers and drug development professionals seeking to investigate the intricate role of fatty acid metabolism in health and disease.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. metsol.com [metsol.com]

- 6. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Intramuscular fatty acid metabolism evaluated with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of myocardial fatty acid esterification using [1-11C]palmitate and PET: comparison with direct measurements of myocardial triglyceride synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. metsol.com [metsol.com]

- 13. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound | 57677-53-9 | Benchchem [benchchem.com]

- 16. Increasing Dietary Palmitic and Stearic Acid Decreases De Novo Synthesis of Milk Fatty Acids in Dairy Cows Based on Modeling Natural Carbon Isotope Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fasting hepatic de novo lipogenesis is not reliably assessed using circulating fatty acid markers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Fatty acids in the de novo lipogenesis pathway and risk of coronary heart disease: the Cardiovascular Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]

Principle of stable isotope tracers in lipidomics.

An In-depth Technical Guide to the Principle of Stable Isotope Tracers in Lipidomics

Introduction

Lipidomics, the large-scale study of lipids in biological systems, plays a pivotal role in understanding cellular processes, disease pathogenesis, and therapeutic interventions. However, the dynamic nature of the lipidome presents a significant analytical challenge. Stable isotope tracers have emerged as a powerful tool to navigate this complexity, enabling the quantitative analysis of lipid metabolism and dynamics with high precision. This guide delves into the core principles of stable isotope tracing in lipidomics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, from experimental design to data interpretation.

The fundamental principle of stable isotope tracing lies in the use of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), to label lipid molecules. These labeled lipids, or their metabolic precursors, are introduced into a biological system (cells, tissues, or whole organisms). As these labeled molecules are metabolized, the stable isotopes are incorporated into newly synthesized lipids. Mass spectrometry (MS) is then employed to differentiate between the isotopically labeled (heavy) and unlabeled (light) lipid species based on their mass-to-charge (m/z) ratio. This allows for the precise measurement of lipid synthesis, turnover, and flux through various metabolic pathways.

Core Principles of Stable Isotope Tracing in Lipidomics

The application of stable isotope tracers in lipidomics is predicated on several key principles:

-

Isotopic Labeling: The process begins with the introduction of a stable isotope-labeled precursor into the biological system. The choice of precursor is critical and depends on the specific metabolic pathway under investigation. For instance, ¹³C-glucose can be used to trace the de novo synthesis of fatty acids, while ¹⁵N-serine can track the synthesis of sphingolipids.

-

Metabolic Incorporation: The labeled precursor is taken up by cells and participates in metabolic reactions, leading to the incorporation of the stable isotope into downstream lipid molecules. The rate and extent of this incorporation provide a direct measure of the metabolic flux through that pathway.

-

Mass Spectrometry-Based Detection: The cornerstone of stable isotope tracing is the ability of mass spectrometry to distinguish between isotopologues, which are molecules that differ only in their isotopic composition. High-resolution mass spectrometry is often required to resolve the small mass differences between labeled and unlabeled species.

-

Quantification of Lipid Dynamics: By measuring the relative abundance of labeled and unlabeled forms of a lipid over time, it is possible to calculate key kinetic parameters, including the rate of synthesis (flux), the rate of degradation (turnover), and the contribution of different pathways to the total lipid pool.

The workflow for a typical stable isotope tracing experiment in lipidomics involves several key stages, from labeling to data analysis.

A Researcher's Guide to 13C-Labeled Fatty Acid Tracing: Protocols, Data, and Metabolic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of stable isotope tracers, particularly 13C-labeled fatty acids, has revolutionized our understanding of lipid metabolism. This powerful technique allows for the precise tracking of fatty acid uptake, transport, and transformation within complex biological systems. By replacing naturally occurring 12C atoms with the heavier 13C isotope, researchers can follow the metabolic fate of these essential molecules, providing invaluable insights into cellular physiology and disease pathogenesis. This guide offers a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with 13C-labeled fatty acid tracing, tailored for professionals in research and drug development.

Core Principles of 13C Fatty Acid Tracing

Stable isotope tracing with 13C-labeled fatty acids is a robust method to quantitatively assess the dynamics of fatty acid metabolism.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental models, including human studies.[2] The fundamental principle involves introducing a 13C-labeled fatty acid into a biological system and subsequently detecting the labeled carbon atoms in various downstream metabolites and lipid species using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][3]

The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[4] For instance, uniformly labeled fatty acids (U-13C) are suitable for tracing the entire carbon skeleton, while specifically labeled fatty acids (e.g., 1-13C-palmitate) can provide information about specific enzymatic reactions like beta-oxidation.[4][5] Once introduced, these labeled fatty acids enter the cellular fatty acid pool and are subjected to various metabolic processes, including:

-

Mitochondrial β-oxidation: Catabolism to acetyl-CoA for energy production via the TCA cycle.[6]

-

Incorporation into complex lipids: Esterification into triglycerides for energy storage or phospholipids for membrane synthesis.[7][8]

-

Elongation and Desaturation: Modification to produce a variety of other fatty acid species.[9]

By measuring the 13C enrichment in these downstream molecules, researchers can determine the relative contributions of exogenous versus de novo synthesized fatty acids, calculate fatty acid fluxes, and identify alterations in lipid metabolism associated with disease or therapeutic intervention.[1]

Experimental Protocols

The successful implementation of 13C-labeled fatty acid tracing studies relies on meticulous experimental design and execution. The following sections provide detailed methodologies for both in vitro (cell culture) and in vivo (animal and human) studies.

In Vitro Labeling of Cultured Cells

This protocol describes a general procedure for tracing the metabolism of 13C-labeled fatty acids in cultured cells.

1. Preparation of 13C-Labeled Fatty Acid Media:

-

Fatty Acid-BSA Conjugate Preparation: Long-chain fatty acids are poorly soluble in aqueous media and require conjugation to a carrier protein, typically bovine serum albumin (BSA).[4][6]

-

Dissolve the 13C-labeled fatty acid (e.g., U-13C palmitic acid) in ethanol.

-

Prepare a fatty acid-free BSA solution in serum-free culture medium.

-

Slowly add the fatty acid-ethanol solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 100 µM).[6]

-

Incubate at 37°C for at least 1 hour to allow for complex formation.

-

-

Final Media Preparation: Supplement the cell culture medium (e.g., DMEM) with the 13C-fatty acid-BSA conjugate and other necessary nutrients. The final concentration of the labeled fatty acid can be varied to study dose-dependent effects.[6]

2. Cell Culture and Labeling:

-

Plate cells at an appropriate density and allow them to adhere and grow.

-

Prior to labeling, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Replace the medium with the pre-warmed 13C-labeled fatty acid-containing medium.

-

Incubate the cells for the desired time period (e.g., 3, 24, or 48 hours).[10][11] Time-course experiments are recommended to capture the dynamics of fatty acid incorporation.[3]

3. Sample Collection and Processing:

-

Media: Collect the conditioned media to analyze secreted metabolites.

-

Cells:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding ice-cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

-

Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or a modified version.[10] This will separate the lipid-containing organic phase from the aqueous phase containing polar metabolites.

4. Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of fatty acid methyl esters (FAMEs) to determine the 13C enrichment in specific fatty acids.[1][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for analyzing intact lipids (lipidomics) and polar metabolites (metabolomics), allowing for the tracing of 13C labels into various lipid classes and TCA cycle intermediates.[3][10]

In Vivo Labeling Studies

This protocol outlines a general approach for in vivo fatty acid tracing in animal models or human subjects.

1. Tracer Preparation and Administration:

-

Tracer Selection: Common tracers include [1-13C]palmitate or a mixture of U-13C labeled fatty acids.[5][6]

-

Formulation: For intravenous infusion, the 13C-labeled fatty acid is complexed with human albumin.[4] For oral gavage in animal studies, the labeled fatty acid can be mixed with a carrier oil like corn oil.[8][13]

-

Administration:

-

Continuous Intravenous Infusion: This method is often used to achieve a steady-state enrichment of the tracer in the plasma, allowing for the calculation of fatty acid turnover rates.[5] A priming dose of the tracer may be administered to reach steady-state more quickly.[5]

-

Bolus Injection/Oral Gavage: A single dose is administered, and samples are collected at various time points to track the appearance and disappearance of the label in different tissues and biofluids.[8][14]

-

2. Sample Collection:

-

Blood: Serial blood samples are collected to measure the enrichment of the labeled fatty acid and its metabolites in plasma.[8][15]

-

Breath: In studies of fatty acid oxidation, expired air is collected to measure the enrichment of 13CO2.[5]

-

Tissues: At the end of the experiment, tissues of interest (e.g., liver, muscle, adipose tissue) are collected for analysis of labeled lipid and metabolite incorporation.[14]

3. Sample Processing and Analysis:

-

Plasma/Serum: Lipids and metabolites are extracted for MS analysis.[15]

-

Tissues: Tissues are homogenized, and lipids and metabolites are extracted.[14]

-

Breath Condensate: Analyzed for 13CO2 enrichment using isotope ratio mass spectrometry (IRMS).[4]

-

Analytical Techniques: GC-MS and LC-MS/MS are the primary analytical platforms used to measure isotopic enrichment.[1][8]

Data Presentation: Quantitative Insights into Fatty Acid Metabolism

The quantitative data derived from 13C-labeled fatty acid tracing studies provide a detailed picture of metabolic fluxes. The following tables summarize key quantitative findings from the literature.

| Parameter | Experimental System | 13C-Labeled Fatty Acid | Key Finding | Citation |

| Citrate Enrichment | HEK293 Cells | U-13C Fatty Acid Mix | M+2 13C-enrichment of citrate increased dose-dependently with fatty acid concentration, plateauing at 100 µM. | [6] |

| Fatty Acid Oxidation Rate | Humans (in vivo) | 1-13C-Palmitate | Can be estimated by measuring the rate of expired 13CO2. | [5] |

| Lipid Incorporation | Human Placental Explants | 13C-Palmitic Acid (PA) | Primarily directed into phosphatidylcholine (PC) synthesis (74% of 13C-PA-labeled lipids). | [10][11] |

| Lipid Incorporation | Human Placental Explants | 13C-Oleic Acid (OA) | Directed almost equally into PC and triacylglycerol (TAG) synthesis (45% and 53%, respectively). | [10][11] |

| Lipid Incorporation | Human Placental Explants | 13C-Docosahexaenoic Acid (DHA) | Only detectable in TAGs. | [10][11] |

| Tracer Incorporation in Liver vs. Muscle | Fasting Mice | [U-13C]-Palmitate | Labeled lipids (triglycerides, phosphatidylcholine) were primarily detected in the liver, while labeled acylcarnitines were considerably higher in muscle. | [14] |

| De Novo Lipogenesis vs. Uptake | HCT116 Cells | U-13C Glucose & Amino Acids | Estimated that 63% of the fatty acyl chains in lysophosphatidylcholine (LPC) 16:0 were de novo synthesized. | [16] |

Table 1: Summary of Quantitative Data from 13C-Labeled Fatty Acid Tracing Studies.

Visualization of Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures. The following Graphviz diagrams illustrate key concepts in 13C-labeled fatty acid tracing.

Caption: Metabolic fate of 13C-labeled fatty acids.

Caption: General experimental workflow for 13C fatty acid tracing.

Conclusion

13C-labeled fatty acid tracing is an indispensable tool in modern biological research and drug development. It provides a dynamic and quantitative view of lipid metabolism that is unattainable with traditional static measurements. By carefully designing and executing tracing experiments, researchers can elucidate the complex interplay of metabolic pathways, identify novel therapeutic targets, and assess the efficacy of pharmacological interventions. The methodologies and data presented in this guide serve as a foundational resource for scientists seeking to leverage the power of stable isotope tracing to advance their research.

References

- 1. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. metsol.com [metsol.com]

- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukisotope.com [ukisotope.com]

- 8. ckisotopes.com [ckisotopes.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 16. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Palmitic Acid-1-¹³C and [U-¹³C]Palmitate in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of two critical isotopic tracers, Palmitic acid-1-¹³C and uniformly labeled [U-¹³C]palmitate, used in the study of fatty acid metabolism. This document outlines their primary applications, presents quantitative data from key studies in structured tables, details experimental protocols for their use, and provides visualizations of relevant metabolic pathways to aid in experimental design and data interpretation.

Core Concepts: Singly vs. Uniformly Labeled Palmitate

Stable isotope-labeled palmitate is a powerful tool for tracing the metabolic fate of this key saturated fatty acid. The choice between labeling a single carbon atom (Palmitic acid-1-¹³C) or all carbon atoms ([U-¹³C]palmitate) depends on the specific research question.

-

Palmitic acid-1-¹³C: With the ¹³C label on the carboxyl carbon, this tracer is ideal for tracking the initial steps of fatty acid metabolism, particularly β-oxidation. The release of ¹³CO₂ is a direct measure of the rate of fatty acid oxidation. This makes it a valuable tool for studying energy metabolism in various physiological and pathological states.

-

[U-¹³C]Palmitate: With all 16 carbon atoms labeled with ¹³C, this tracer allows for the comprehensive tracking of the palmitate molecule as it is incorporated into various complex lipids. This is particularly useful for studying pathways like triglyceride synthesis and sphingolipid biosynthesis, where the entire fatty acid backbone is integrated into new molecules. The analysis of mass isotopomer distributions of downstream metabolites provides detailed insights into metabolic fluxes.

Comparative Analysis of Applications and Metabolic Fates

The differential labeling of these two tracers dictates their primary applications in metabolic research. The following table summarizes their key uses and the metabolic information that can be derived.

| Application Area | Palmitic acid-1-¹³C | [U-¹³C]Palmitate | Key Insights |

| Fatty Acid Oxidation | Direct measurement of ¹³CO₂ release provides a quantitative rate of β-oxidation.[1] | Can also be used, but the interpretation of ¹³CO₂ is more complex as it is released from multiple turns of the Krebs cycle. | Rate of fatty acid catabolism for energy production. |

| Triglyceride Synthesis | Limited utility as the label is quickly lost during oxidation. | Tracks the incorporation of the entire palmitate molecule into the triglyceride backbone. | Rate of fatty acid esterification and storage. |

| Sphingolipid Biosynthesis | Not ideal as the labeled carbon is not incorporated into the core sphingoid base. | Enables tracing of palmitate into both the sphingoid base and the N-acyl chain of ceramides and other sphingolipids.[2] | De novo synthesis rates of complex sphingolipids. |

| Metabolic Flux Analysis | Provides a specific flux measurement for the entry of palmitate into oxidative pathways. | Allows for broader metabolic flux analysis by tracking the distribution of the 16 labeled carbons across various metabolic pools. | Comprehensive understanding of fatty acid partitioning between different metabolic fates. |

Quantitative Data from Tracer Studies

The following tables present quantitative data from studies utilizing either Palmitic acid-1-¹³C or [U-¹³C]palmitate to highlight the types of measurements that can be obtained.

Table 1: Fatty Acid Oxidation and Release of Labeled Products from Skeletal Muscle

This table summarizes data from a study investigating the fate of [U-¹³C]palmitate in the forearm muscle of control and type 2 diabetic subjects.[3][4]

| Parameter | Control Subjects | Type 2 Diabetic Subjects |

| [U-¹³C]Palmitate Uptake | Significant | 60% of control value |

| ¹³CO₂ Release | 15% of ¹³C uptake from labeled palmitate | No detectable release |

| ¹³C-Glutamine Release | 6% of ¹³C uptake from labeled palmitate | No detectable release |

Table 2: Incorporation of [U-¹³C]Palmitate into Lipids in Fasting Mice

This table presents data on the distribution of [U-¹³C]palmitate in different tissues and lipid classes in mice after a 10-minute bolus injection.[5][6]

| Tissue/Lipid Class | Concentration of ¹³C-labeled Metabolite |

| Plasma (Free Tracer) | 2.5 ± 0.5 µmol/L |

| Liver (Free Tracer) | 39 ± 12 nmol/g protein |

| Muscle (Free Tracer) | 14 ± 4 nmol/g protein |

| Plasma (Acylcarnitines) | 0.82 ± 0.18 nmol/L |

| Muscle (Acylcarnitines) | 0.95 ± 0.47 nmol/g protein |

| Liver (Acylcarnitines) | 0.002 ± 0.001 nmol/g protein |

| Liver (Triglycerides) | 511 ± 160 nmol/g protein |

| Liver (Phosphatidylcholine) | 58 ± 9 nmol/g protein |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies. Below are representative protocols for in vivo and in vitro experiments.

In Vivo Human Study: Continuous Infusion of Labeled Palmitate

Objective: To measure systemic fatty acid flux and oxidation.

Protocol:

-

Tracer Preparation: Prepare an infusate of [1-¹³C]palmitate or [U-¹³C]palmitate bound to human albumin. A common infusion rate for [U-¹³C]palmitate is 0.5 nmol/kg/min at rest and 2 nmol/kg/min during exercise.[7]

-

Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated to obtain arterialized venous blood, for blood sampling.

-

Tracer Infusion: Begin a primed-continuous infusion of the labeled palmitate. A priming dose may be used to achieve isotopic steady-state more rapidly.[1]

-

Blood and Breath Sampling: Collect blood samples at baseline and at regular intervals (e.g., every 10-15 minutes) during the infusion to measure plasma palmitate enrichment and concentration. Collect expired breath samples to measure the enrichment of ¹³CO₂.

-

Sample Analysis: Plasma lipids are extracted, and palmitate is isolated. The isotopic enrichment of palmitate is determined by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[7] The ¹³CO₂ enrichment in breath is measured using isotope ratio mass spectrometry.

In Vitro Cell Culture Study: Labeling with [U-¹³C]Palmitate

Objective: To trace the incorporation of palmitate into cellular lipids.

Protocol:

-

Cell Culture: Culture cells to the desired confluency (e.g., 80%).

-

Labeling Medium Preparation: Prepare a solution of [U-¹³C]palmitate complexed to fatty acid-free bovine serum albumin (BSA) in the cell culture medium. A typical final concentration is 0.1 mM [U-¹³C]palmitate.[2]

-

Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for the desired time period (e.g., a time course of 0, 3, 6, 24 hours).

-

Cell Harvesting and Lipid Extraction: After incubation, wash the cells with cold PBS and harvest them. Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Sample Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the ¹³C label into various lipid species, such as ceramides, triglycerides, and phospholipids.[2]

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the use of ¹³C-labeled palmitate.

Metabolic Fate of Palmitoyl-CoA

Caption: Metabolic fate of ¹³C-labeled palmitate.

Experimental Workflow for In Vivo Tracer Studies

Caption: In vivo ¹³C-palmitate tracer study workflow.

De Novo Sphingolipid Biosynthesis Pathway

Caption: Tracing [U-¹³C]palmitate in sphingolipid synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of Palmitic Acid-1-13C: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of Palmitic acid-1-13C, a stable isotope-labeled fatty acid crucial for metabolic research. This document details product specifications from various suppliers, outlines key experimental protocols for its use as a tracer, and illustrates its role in significant cellular signaling pathways.

Commercial Availability of this compound

This compound is available from several reputable suppliers of stable isotopes and research chemicals. The following table summarizes the product specifications from prominent commercial sources to facilitate comparison and procurement for research purposes.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Physical Form |

| Sigma-Aldrich | This compound | 57677-53-9 | CH₃(CH₂)₁₄¹³CO₂H | 257.42 | 99 atom % ¹³C[1] | 99% (CP)[1] | Solid[1] |

| Cambridge Isotope Laboratories, Inc. (via Fisher Scientific) | Palmitic Acid (1-¹³C, 99%) | 57677-53-9 | CH₃(CH₂)₁₄¹³COOH[2] | 257.42[2] | 99%[2] | Not specified | Not specified |

| Cayman Chemical | Palmitic Acid-¹³C (C1 labeled) | 57677-53-9 | C₁₅[¹³C]H₃₂O₂[3] | 257.4[3] | Not specified | ≥98% | Solid |

| MedChemExpress | Palmitic acid-1-¹³C | 57677-53-9 | C₁₆H₃₂O₂ | 257.42 | Not specified | Not specified | Solid |

Key Experimental Protocols Utilizing this compound

This compound is a powerful tool for tracing the metabolic fate of palmitate in various biological systems. Below are detailed methodologies for two key experimental applications: measuring fatty acid oxidation and analyzing de novo sphingolipid biosynthesis.

Measurement of Plasma Free Fatty Acid Turnover and Oxidation

This protocol describes the in vivo measurement of fatty acid oxidation by continuous infusion of this compound and subsequent analysis of expired ¹³CO₂. This technique is invaluable for studying energy metabolism in preclinical and clinical settings.

Methodology:

-

Tracer Preparation:

-

To prepare the infusate, this compound must be bound to albumin.

-

Dissolve a known quantity of this compound in hexane.

-

Add an equimolar amount, with a 3% excess, of potassium hydroxide (KOH) dissolved in methanol.

-

Evaporate the solution to dryness under a stream of nitrogen gas in a 60°C water bath.

-

Reconstitute the resulting potassium salt of palmitic acid with pre-heated (60°C) sterile water.

-

This solution is then sterile-filtered and bound to a sterile solution of human serum albumin.

-

-

Tracer Infusion:

-

A priming dose of NaH¹³CO₃ (75 µmol) can be administered to shorten the time required to reach isotopic equilibrium in the bicarbonate pool.

-

Infuse the this compound-albumin complex at a constant rate (e.g., 1.8 µmol/min).

-

-

Sample Collection:

-

Collect baseline breath and plasma samples before starting the infusion.

-

During the infusion, collect breath samples at regular intervals (e.g., every 10-15 minutes) into airtight bags.

-

Collect blood samples at corresponding time points into tubes containing an anticoagulant.

-

-

Sample Analysis:

-

Breath Samples: The isotopic enrichment of ¹³CO₂ in expired air is determined using an isotope ratio mass spectrometer.

-

Plasma Samples:

-

Extract total lipids from plasma samples.

-

Isolate and derivatize the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the isotopic enrichment of palmitate by gas chromatography-mass spectrometry (GC-MS) using selected ion monitoring.

-

-

-

Data Calculation:

-

The rate of appearance (Ra) of palmitate is calculated using the steady-state isotope dilution equation.

-

The rate of fatty acid oxidation is calculated from the rate of ¹³CO₂ excretion in breath, corrected for the isotopic enrichment of plasma palmitate and the recovery of ¹³C from the bicarbonate pool.

-

Analysis of de novo Sphingolipid Biosynthesis in Cell Culture

This protocol outlines the use of [U-¹³C]palmitate to trace its incorporation into sphingolipids in cultured cells, providing insights into the dynamics of sphingolipid metabolism.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to approximately 80% confluence.

-

The evening before the experiment, replace the medium with fresh growth medium.

-

To initiate labeling, replace the medium with a medium containing [U-¹³C]palmitate complexed with fatty acid-free bovine serum albumin (BSA). A final concentration of 0.1 mM [U-¹³C]palmitate is typically used.

-

-

Cell Harvesting and Lipid Extraction:

-

After the desired incubation time (e.g., 3-6 hours), remove the labeling medium.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Scrape the cells from the culture dish and perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.

-

-

Sample Analysis:

-

Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Monitor the incorporation of ¹³C into different sphingolipid species (e.g., ceramides, sphingomyelin) by detecting the mass shift corresponding to the number of ¹³C atoms incorporated. For [U-¹³C]palmitate, this will be a mass increase of 16 for the sphingoid base or the N-acyl chain, and 32 for both.

-

-

Data Analysis:

-

Quantify the amounts of unlabeled and ¹³C-labeled sphingolipid species.

-

To accurately determine the rate of de novo synthesis, it is crucial to also measure the isotopic enrichment of the precursor pool, palmitoyl-CoA.

-

Correct the calculated synthesis rates for the isotopic enrichment of palmitoyl-CoA to obtain a more accurate measure of sphingolipid biosynthesis.

-

Signaling Pathways Involving Palmitic Acid

Palmitic acid is not only a crucial metabolic fuel and a component of complex lipids but also an important signaling molecule. Below are diagrams of two key signaling pathways in which palmitic acid plays a significant role.

Palmitic Acid-Induced TLR4 Signaling Pathway

Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. This interaction can trigger a pro-inflammatory signaling cascade.[1][2][3]

Caption: Palmitic acid activation of the TLR4 signaling pathway.

De Novo Ceramide Synthesis Pathway

Palmitic acid is a primary substrate for the de novo synthesis of ceramides, a class of sphingolipids that are important signaling molecules involved in processes such as apoptosis and insulin resistance.[4][5][6]

Caption: The de novo synthesis pathway of ceramide from palmitic acid.

Conclusion

This compound is an indispensable tool for researchers investigating fatty acid metabolism and its role in health and disease. Its commercial availability from multiple suppliers provides researchers with options to source this critical tracer. The experimental protocols outlined in this guide, along with an understanding of the key signaling pathways involving palmitic acid, will empower researchers to design and execute robust experiments to further elucidate the complex roles of fatty acids in biological systems. This knowledge is fundamental for the development of novel therapeutic strategies for metabolic diseases, inflammatory disorders, and cancer.

References

- 1. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - Dong - Annals of Translational Medicine [atm.amegroups.org]

- 3. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. THE TWISTS AND TURNS OF SPHINGOLIPID PATHWAY IN GLUCOSE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Landscape of Carbon-13 Labeled Compounds: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) labeled compounds are indispensable tools in modern scientific research, offering a non-radioactive, stable isotopic tracer for elucidating metabolic pathways, quantifying drug metabolism, and enabling advanced diagnostic applications.[1][2][] This in-depth technical guide provides a comprehensive overview of the safety and handling of ¹³C labeled compounds, with a focus on providing researchers, scientists, and drug development professionals with the knowledge to utilize these powerful tools responsibly and effectively.

The key takeaway is that the safety profile of a ¹³C labeled compound is overwhelmingly determined by the inherent chemical and toxicological properties of the molecule itself, not the presence of the ¹³C isotope.[1][2] Carbon-13 is a naturally occurring, stable isotope of carbon and does not emit ionizing radiation, distinguishing it fundamentally from its radioactive counterpart, carbon-14.[4][5]

Core Safety Principles: Understanding the Hazard Profile

The incorporation of a ¹³C isotope into a molecule results in a negligible change in its chemical properties and biological behavior.[6] Therefore, the hazard identification and risk assessment for a ¹³C labeled compound should mirror that of its unlabeled analogue.

Radiological Hazards: A Non-Issue

Carbon-13 is a stable isotope and does not undergo radioactive decay. Consequently, there are no radiological hazards associated with ¹³C labeled compounds. This intrinsic safety is a primary advantage, permitting their use in a wide range of in vitro and in vivo studies, including in sensitive populations such as children and pregnant women, as exemplified by the ¹³C-Urea Breath Test.[7]

Chemical Toxicity: The Primary Consideration

The toxicity of a ¹³C labeled compound is dictated by the parent molecule. For example, ¹³C-labeled benzene will exhibit the same carcinogenic properties as unlabeled benzene. It is therefore imperative to consult the Safety Data Sheet (SDS) for the unlabeled compound to understand its specific hazards, including:

-

Acute and chronic toxicity: Information on lethal dose (LD50) and lethal concentration (LC50) values, as well as long-term health effects.

-

Carcinogenicity, mutagenicity, and teratogenicity: Data on the potential to cause cancer, genetic mutations, or developmental defects.

-

Flammability and reactivity: Information on the potential for fire or hazardous chemical reactions.

Quantitative Data: A Comparative Perspective

A common question is whether the introduction of a ¹³C isotope alters the toxicity of a compound. The scientific consensus is that such substitution has a negligible effect on the toxicological profile. This is because the slight increase in mass does not significantly impact the compound's interaction with biological systems.

Direct comparative toxicity studies (e.g., LD50 of a ¹³C labeled compound vs. its unlabeled counterpart) are exceedingly rare in published literature. This scarcity is not an oversight but rather a reflection of the widely accepted principle that the toxicological risks are equivalent. However, to illustrate the inherent safety of commonly used ¹³C labeled compounds, the following table provides the LD50 for unlabeled glucose, a frequently used substrate in metabolic studies.

| Compound | Route of Exposure | Organism | LD50 |

| D-Glucose (unlabeled) | Oral | Rat | 25,800 mg/kg |

Source: AAT Bioquest

Experimental Protocols

Detailed and robust experimental protocols are crucial for ensuring the safety and integrity of research involving ¹³C labeled compounds. Below are methodologies for two common applications.

Protocol 1: The ¹³C-Urea Breath Test for Helicobacter pylori Detection

This non-invasive diagnostic test relies on the urease activity of H. pylori to metabolize ¹³C-labeled urea.

1. Patient Preparation:

- Patients should fast for a minimum of 2-6 hours before the test.[8][9]

- Certain medications can interfere with the test results and should be discontinued for a specified period prior to the test: